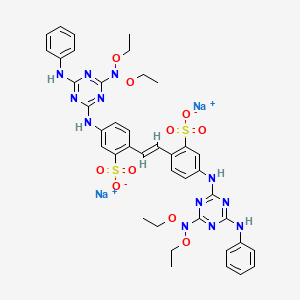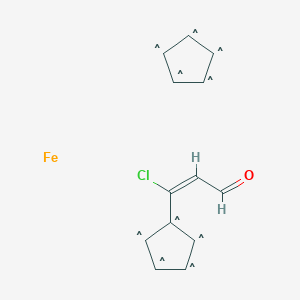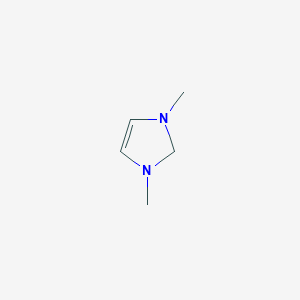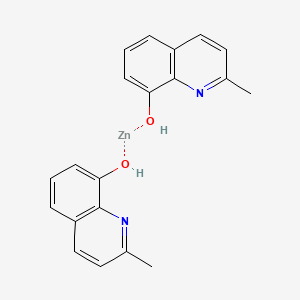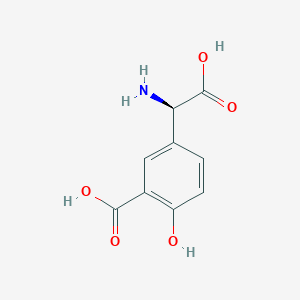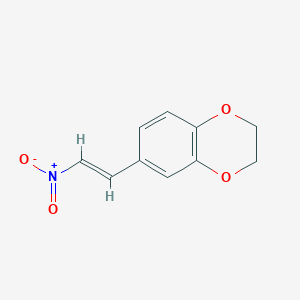
6-(2-Nitrovinyl)-1,4-benzodioxan
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-(2-Nitrovinyl)-1,4-benzodioxan is an organic compound that belongs to the class of benzodioxans It features a benzodioxan ring system substituted with a nitrovinyl group at the 6-position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-Nitrovinyl)-1,4-benzodioxan can be achieved through several methods. One common approach involves the condensation of 1,4-benzodioxan-6-carbaldehyde with nitromethane in the presence of a base, such as sodium hydroxide, to form the nitrovinyl derivative. The reaction is typically carried out in a solvent like methanol at low temperatures to control the reaction rate and yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
化学反应分析
Types of Reactions
6-(2-Nitrovinyl)-1,4-benzodioxan undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Oxidation: The compound can undergo oxidation reactions, where the nitro group is converted to other functional groups such as nitroso or hydroxylamine.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon, ethanol as solvent.
Oxidation: Potassium permanganate, dichloromethane as solvent.
Substitution: Halogenating agents like bromine, iron(III) chloride as catalyst.
Major Products Formed
Reduction: 6-(2-Aminovinyl)-1,4-benzodioxan.
Oxidation: 6-(2-Nitrosovinyl)-1,4-benzodioxan.
Substitution: Various halogenated derivatives of this compound.
科学研究应用
6-(2-Nitrovinyl)-1,4-benzodioxan has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the development of materials with specific electronic and optical properties.
作用机制
The mechanism of action of 6-(2-Nitrovinyl)-1,4-benzodioxan involves its interaction with molecular targets through its nitrovinyl group. This group can undergo redox reactions, leading to the generation of reactive intermediates that interact with biological molecules. The compound’s effects are mediated through pathways involving oxidative stress and enzyme inhibition.
相似化合物的比较
Similar Compounds
- 2-(2-Nitrovinyl)thiophene
- 2-(2-Nitrovinyl)furan
- 2-(2-Nitrovinyl)benzene
Uniqueness
6-(2-Nitrovinyl)-1,4-benzodioxan is unique due to its benzodioxan ring system, which imparts distinct electronic and steric properties compared to other nitrovinyl compounds. This uniqueness makes it a valuable compound for specific applications in organic synthesis and materials science.
属性
IUPAC Name |
6-[(E)-2-nitroethenyl]-2,3-dihydro-1,4-benzodioxine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO4/c12-11(13)4-3-8-1-2-9-10(7-8)15-6-5-14-9/h1-4,7H,5-6H2/b4-3+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOQOWPIWGFTIAM-ONEGZZNKSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)C=C[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COC2=C(O1)C=CC(=C2)/C=C/[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

